molecular formula C₂₆H₃₂O₈ B023526 (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 75803-39-3

(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B023526
CAS RN: 75803-39-3
M. Wt: 472.5 g/mol
InChI Key: SQQXJBRONRGLRT-XQQCSVHLSA-N
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Description

The compound is a derivative of cyclopenta[a]phenanthrenes, which are known for their unique carcinogenic properties. These compounds are structurally related to steroids and have been a subject of extensive research due to their potential carcinogenic activities.

Synthesis Analysis

Synthesis of derivatives like 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene has been achieved through aromatization processes, involving the saturation of rings C and D and subsequent transformations (Coombs, 1966).

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes is characterized by a unique arrangement of polycyclic aromatic hydrocarbons. Their structure is closely related to steroids, influencing their interactions and biological activities (Harvey et al., 1993).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions including bromination, which often results in bromo-derivatives, highlighting their reactivity and potential for further chemical modifications (Coombs, Hall, & Vose, 1973).

Physical Properties Analysis

The physical properties of cyclopenta[a]phenanthrenes, including melting points, solubility, and crystal structures, are influenced by their specific molecular arrangements and substitutions. These properties are critical in understanding their behavior in different environments and potential applications (Li Chang, 2009).

Chemical Properties Analysis

Cyclopenta[a]phenanthrenes' chemical properties, such as reactivity with other compounds, stability under various conditions, and their potential to form derivatives, are pivotal in exploring their uses and interactions in different chemical and biological systems (Coombs, Jaitly, & Crawley, 1970).

Scientific Research Applications

Synthesis and Biochemical Applications

Research on complex organic compounds often includes investigations into their synthesis, structural analysis, and biochemical applications. For example, studies on the synthesis of 1,2-oxazines and related compounds, which are obtained from cyclization reactions and are significant for their electrophilic properties and potential as chiral synthons, illustrate the importance of complex molecule synthesis in developing pharmaceuticals and bioactive materials (Sainsbury, 1991).

Bioremediation and Environmental Applications

Certain complex compounds play a crucial role in environmental bioremediation. For instance, the degradation of polycyclic aromatic hydrocarbons (PAHs) by specific bacterial strains highlights the environmental significance of microbial interactions with complex organic molecules. Research on Mycobacterium strains' ability to bioremediate pyrene, a PAH, underscores the potential environmental applications of understanding and harnessing complex molecules for ecological benefits (Qutob et al., 2022).

Antioxidant Properties and Health Implications

The study of complex molecules extends to their potential health implications, including antioxidant properties. Hydroxycinnamic acids (HCAs), for instance, have been extensively reviewed for their structure-activity relationships, demonstrating the critical role of molecular structure in their antioxidant efficacy. This research provides a foundation for developing therapeutic agents based on complex organic molecules' antioxidant properties (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQXJBRONRGLRT-XQQCSVHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CCC2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997200
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS RN

75803-39-3
Record name 17alpha-Ethynylestradiol-17beta-D-glucopyranosiduronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

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